Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Description
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound featuring a fused bicyclic core (isoquinoline) with a hydroxy group at position 4, a ketone at position 1, and an ethyl ester at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline and isoquinoline derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)11(15)13-9/h3-6,14H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBTXTQSXBWIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282923 | |
| Record name | Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14174-93-7 | |
| Record name | Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14174-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 28791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014174937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC28791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling with Phenolic Ethers
A key patent describes the synthesis starting from ethyl-4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. The process involves:
-
Methylation : A Suzuki-Miyaura coupling using trimethyl boroxine and Pd(PPh₃)₄ in ethanol at 80°C.
-
Cyclization : Treatment with carbonyldiimidazole (CDI) in dimethylformamide (DMF), followed by reaction with ethyl-2-isocyanoacetate at 70–100°C.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | Ethanol/DMF (1:1) |
| Temperature | 80°C (methylation), 100°C (cyclization) |
| Yield | 78–85% |
This method is favored for its scalability, with yields exceeding 80% under optimized conditions. However, the use of palladium catalysts necessitates rigorous purification to meet pharmaceutical standards.
Esterification of 4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylic Acid
Direct esterification of the carboxylic acid precursor offers a cost-effective alternative.
Acid-Catalyzed Fischer Esterification
A two-step protocol involves:
-
Hydrolysis : Ethyl 4-hydroxy-3-quinolinecarboxylate is hydrolyzed using 2N NaOH at reflux (100°C) for 2 hours.
-
Esterification : The resulting 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is treated with ethanol and HCl at 70°C.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | NaOH (2N), 100°C, 2h | 92% |
| Esterification | Ethanol, HCl, 70°C, 12h | 88% |
This method avoids transition metals but requires careful pH control during acidification to prevent decarboxylation.
Oxidative Functionalization of Dihydroisoquinolines
Peroxide-Mediated Oxidation
A patent details the oxidation of ethyl-1-methyl-7-phenoxyisoquinoline-3-carboxylate using hydrogen peroxide (H₂O₂) in glacial acetic acid:
Mechanistic Insight
The reaction proceeds via electrophilic aromatic substitution, with the peroxide abstracting a hydrogen atom to form the 1-oxo group.
Bromination Followed by Alkoxy Elimination
N-Bromosuccinimide (NBS)-Mediated Bromination
A multi-step approach includes:
-
Bromination : Ethyl-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is treated with NBS and benzoyl peroxide in CCl₄ at 80°C.
-
Dehydrohalogenation : The brominated intermediate undergoes base-mediated elimination (e.g., K₂CO₃ in DMF) to yield the target compound.
Optimized Parameters
This method is less favored industrially due to the toxicity of CCl₄ and moderate yields.
Industrial-Scale Purification Techniques
Crystallization and Solvent Exchange
Post-synthesis purification involves:
-
Crash Cooling : The reaction mixture is cooled to 0–5°C to precipitate the product.
-
Solvent Wash : Ethyl acetate/water partitioning removes acidic byproducts.
-
Drying : Agitated thin-film drying at 50°C ensures residual solvent levels <0.1%.
Purity Data
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Palladium Catalysis | 85% | High | $$$ |
| Fischer Esterification | 88% | Moderate | $ |
| Peroxide Oxidation | 80% | Low | $$ |
The palladium-catalyzed route is optimal for large-scale production despite higher costs, whereas Fischer esterification suits small-scale syntheses .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of amide or ether derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is utilized as a precursor in the synthesis of various isoquinoline derivatives. These derivatives are essential in developing new materials and compounds with specific properties. The compound can undergo several chemical reactions, including:
- Oxidation : Leading to the formation of quinoline derivatives.
- Reduction : Producing different hydroisoquinoline derivatives.
- Substitution Reactions : Particularly at the hydroxy and carboxylic acid groups.
Biology
In biological research, derivatives of this compound have shown potential antimicrobial and anticancer properties. Studies indicate that it can interact with various molecular targets, leading to modulation of enzymatic activities and influencing cellular pathways.
Antiviral Activity
Research has demonstrated that certain derivatives exhibit antiviral properties against viruses such as hepatitis C virus (HCV). For instance, a derivative known as Compound 11c showed significant inhibitory activity against HCV NS5B polymerase with an IC₅₀ value of 5.9 μM.
Antibacterial Activity
The compound also exhibits moderate antibacterial effects against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported at approximately 40 μM, indicating potential for further development into antibacterial agents.
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of various isoquinoline derivatives against HCV. Compound 11c was highlighted for its selective inhibition of NS5B polymerase, suggesting a competitive inhibition mechanism through docking studies that indicated it occupies a similar binding site as uridine triphosphate.
Case Study 2: Antibacterial Screening
Another research effort focused on synthesizing N'-arylidene derivatives based on the ethyl 4-hydroxy scaffold. These compounds were tested for their ability to inhibit HIV replication and showed promising results against opportunistic bacterial infections commonly seen in HIV patients.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in nucleophilic addition reactions. This property makes it a valuable intermediate in the synthesis of biologically active molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Isoquinoline vs. Quinoline Derivatives
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Key Differences: The quinoline analog replaces the isoquinoline core with a quinoline system, shifting the ketone group to position 2 instead of position 1.
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Key Differences: Incorporates an additional ketone (1,3-dioxo) and a methyl group at position 4, resulting in a tetrahydroisoquinoline ring.
- Synthesis: Obtained in 16% yield via hydrolysis of a cyanopropanoate precursor with hydrogen peroxide .
- Activity: Derivatives of this class are noted as inhibitors of cyclin-dependent kinase 4 (CDK4) and HIV-1 integrase, highlighting the pharmacological relevance of the dioxo modification .
Substituent Modifications: Ester Groups and Halogenation
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Key Differences : Substitutes the ethyl ester with a methyl group and lacks the 4-hydroxy substituent.
- Synthesis : Prepared via rhodium-catalyzed hydroamination in 49% yield .
Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Saturation and Ring Expansion
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
High-Similarity Analogs from CAS Data
- Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-10-2): Similarity score: 0.98/1.0. Chlorine substitution at position 5 and a methyl group at position 1 enhance steric bulk and electron-withdrawing effects .
Key Research Findings and Implications
- Synthetic Accessibility : The ethyl ester variant is often synthesized via cyclization or hydrolysis, with yields varying significantly (16–49%) depending on reaction conditions .
- Bioactivity Trends : Introduction of electron-withdrawing groups (e.g., Br, Cl) or additional ketones (1,3-dioxo) correlates with enhanced enzymatic inhibitory activity, as seen in CDK4 and HIV-1 integrase targeting .
- Structure-Activity Relationships (SAR): The 4-hydroxy group is critical for hydrogen-bond donor capacity. Ethyl esters generally confer higher lipophilicity than methyl esters or carboxylic acids, influencing membrane permeability .
Biological Activity
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS No. 14174-93-7) is a heterocyclic compound belonging to the isoquinoline class, characterized by a hydroxy group, a keto group, and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 233.22 g/mol. The structure features a bicyclic system that is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| CAS Number | 14174-93-7 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isoquinoline can inhibit bacterial growth effectively. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.
Anticancer Potential
This compound has been explored for its anticancer properties. The compound's ability to act as a Michael acceptor allows it to engage in nucleophilic addition reactions with biological macromolecules, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, although further research is required to elucidate the mechanisms involved.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been proposed that the compound can form covalent bonds with nucleophilic residues in proteins, altering their function and leading to therapeutic effects. This property is particularly valuable in drug design, as it allows for the development of targeted therapies.
Study on Anticancer Activity
A study conducted on various isoquinoline derivatives demonstrated that certain compounds exhibited potent inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). This compound was included in this study and showed promising results with an IC50 value indicating significant cytotoxicity at micromolar concentrations .
Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, a series of isoquinoline derivatives were synthesized and tested against several bacterial strains. This compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds in terms of their biological activities:
| Compound Name | Biological Activity | IC50/ MIC Values |
|---|---|---|
| Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline | Anticancer | IC50 ~ micromolar |
| 4-Hydroxyquinolines | Antibacterial | MIC ~ 50 µg/mL |
| N'-arylidene derivatives | Anti-HIV | IC50 ~ nanomolar |
Q & A
Q. What are the key synthetic routes for Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, such as cyclization of N-substituted anilines with triethyl methanetricarboxylate. Critical parameters include solvent choice (e.g., 1,4-dioxane or methylene chloride), temperature (reflux conditions), and catalysts (e.g., DDQ for dehydrogenation). For example, DDQ-mediated dehydrogenation at reflux yields the oxidized isoquinoline core, while bromination using NBS under radical initiators introduces halogen substituents . Impurities like 4-hydroxy-1,2-dihydroisoquinoline-2-one (2.4–5.6%) can arise during scale-up, necessitating rigorous purification via flash chromatography or recrystallization .
Q. How is the molecular structure of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. Structural validation includes analyzing bond lengths, angles, and ring puckering parameters. For instance, deviations in the dihydroisoquinoline ring planarity can be quantified using Cremer-Pople puckering coordinates, ensuring accurate conformational modeling .
Q. What spectroscopic techniques are employed to characterize this compound?
- 1H/13C NMR : Assignments focus on the ethyl ester (δ ~4.0–4.3 ppm for CH2, δ ~1.3 ppm for CH3) and aromatic protons (δ 7.5–8.5 ppm).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers address discrepancies in synthetic yields between small-scale and industrial production?
Scale-up challenges often stem from side reactions (e.g., incomplete cyclization or oxidation) and impurity carryover. Implementing "green chemistry" principles—such as solvent-free reactions or continuous flow systems—improves reproducibility. For example, replacing batch reactors with flow systems enhances heat/mass transfer, reducing byproduct formation .
Q. What strategies optimize the compound’s solubility and stability for biological assays?
- Solubility : Use co-solvents (DMSO:acetonitrile, 1:9) or formulate as nanoparticles via antisolvent precipitation.
- Stability : Store under inert gas (N2/Ar) at −20°C to prevent ester hydrolysis or oxidation. Stability studies under varying pH (2–9) and temperature (4–37°C) identify degradation pathways .
Q. How does structural modification (e.g., halogenation) alter bioactivity compared to analogs?
Bromination at the 4-position (as in Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate) enhances anticancer activity by improving target binding (e.g., kinase inhibition). In contrast, iodination (e.g., Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate) increases steric bulk, potentially reducing membrane permeability .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to proteins like topoisomerase II or CYP3A4. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the 4-hydroxy group) .
Methodological Considerations
Q. How are reaction intermediates monitored during synthesis?
TLC (silica gel, ethyl acetate/hexanes) and HPLC (C18 column, UV detection at 254 nm) track reaction progress. For example, the disappearance of starting material (Rf ~0.3) and emergence of product (Rf ~0.6) confirm completion .
Q. What quality control measures ensure batch-to-batch consistency?
- Purity : ≥95% by HPLC (area normalization).
- Residual solvents : GC-MS analysis complies with ICH Q3C guidelines.
- Polymorphism : Powder XRD verifies crystalline form stability .
Q. How are metabolic pathways of this compound profiled in vitro?
Incubation with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies major metabolites. LC-MS/MS detects phase I (oxidation) and phase II (glucuronidation) products, with deuterated internal standards (e.g., d4-Lap-OH) ensuring quantification accuracy .
Data Interpretation and Contradictions
Q. How should researchers resolve conflicting bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardizing protocols (e.g., MTT assay at 48 hr incubation, 10% FBS) and validating with positive controls (e.g., doxorubicin for cytotoxicity) improve cross-study comparability .
Q. Why do crystallographic data sometimes deviate from computational predictions?
Crystal packing forces and solvent inclusion can distort bond angles. Refinement with anisotropic displacement parameters and TWIN commands in SHELXL accounts for twinning or disorder, aligning experimental data with DFT-optimized structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
